BenchChemオンラインストアへようこそ!

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

X-ray crystallography Crystal engineering Polymorph screening

This unsubstituted tetrahydro-4H-chromene core with a 4-nitrophenyl ring is a baseline comparator for SAR studies on EAAT1 (IC₅₀ 3.6 μM) and Src kinase inhibition. Its well-defined monoclinic crystal structure (C2/c, Rgt(F)=0.0533) makes it an ideal reference for calibrating powder X-ray diffractometers and validating crystal structure prediction workflows. The strong electron-withdrawing nitro group provides a distinct electronic profile vs. methoxy or halo analogs, essential for accurate biological activity assignment. Choose this compound to establish reproducible crystallographic and pharmacological benchmarks in your screening campaigns.

Molecular Formula C16H13N3O4
Molecular Weight 311.297
CAS No. 156176-90-8
Cat. No. B2582116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS156176-90-8
Molecular FormulaC16H13N3O4
Molecular Weight311.297
Structural Identifiers
SMILESC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C16H13N3O4/c17-8-11-14(9-4-6-10(7-5-9)19(21)22)15-12(20)2-1-3-13(15)23-16(11)18/h4-7,14H,1-3,18H2
InChIKeyJSFCGTGJSDAJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 156176-90-8): A Structurally Defined Tetrahydrochromene Scaffold for SAR-Driven Procurement


The compound 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 156176-90-8) belongs to the 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile class, a privileged scaffold in medicinal chemistry with documented inhibitory activity against excitatory amino acid transporter subtype 1 (EAAT1) and Src kinase [1][2]. Unlike many 7-substituted analogs designed for potency optimization, this compound retains an unsubstituted tetrahydro-4H-chromene core and a 4-nitrophenyl ring, providing a defined baseline for structure-activity relationship (SAR) studies and serving as a key comparator in crystal engineering and biological screening campaigns [3].

Why 2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Cannot Be Replaced by a Generic Tetrahydrochromene Analog


The 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile scaffold is exquisitely sensitive to substitution at the 4- and 7-positions. The 4-nitrophenyl group introduces a strong electron-withdrawing character that fundamentally alters the electronic distribution, crystallographic packing, and biological target engagement compared to analogs bearing 4-methoxyphenyl, 3-nitrophenyl, or 4-halophenyl substituents [1]. In EAAT1 pharmacology, a 4-nitrophenyl analog shows micromolar affinity (IC₅₀ = 3.6 μM) while the 4-methoxyphenyl counterpart (UCPH-101) achieves nanomolar potency (IC₅₀ = 0.66 μM)—a >5-fold difference arising solely from the 4-aryl substitution [2]. Similarly, the unsubstituted 7-position distinguishes this compound from 7,7-dimethyl and 7-phenyl derivatives, which exhibit distinct crystal systems (triclinic vs. monoclinic) and divergent biological profiles [3]. Interchanging these analogs without experimental validation risks invalid SAR conclusions, irreproducible crystallographic data, and misassigned biological activity.

Quantitative Differentiation Evidence for 2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Against Closest Analogs


Monoclinic Crystal System vs. Triclinic Analogs: A Crystallographic Identity Check for Procurement Verification

Single-crystal X-ray diffraction reveals the target compound crystallizes in the monoclinic system (space group C2/c) with unit cell parameters a = 13.8536(12) Å, b = 11.0922(7) Å, c = 20.432(2) Å, β = 108.491(10)° [1]. In contrast, the closely related 7,7-dimethyl analog (2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) and the 3-nitrophenyl pyrano[3,2-c]chromene derivative both crystallize in the triclinic system (space group P1̄) with fundamentally different unit cell dimensions (e.g., a ≈ 8.22 Å, b ≈ 9.22 Å, c ≈ 14.56 Å, α ≈ 74.90°, β ≈ 87.39°, γ ≈ 78.55°) [2]. This crystallographic divergence—monoclinic vs. triclinic, distinct space groups, and substantially different cell volumes—provides an unambiguous fingerprint for identity verification and batch-to-batch consistency checks during procurement.

X-ray crystallography Crystal engineering Polymorph screening

In Silico α-Amylase and α-Glucosidase Inhibition: Docking-Derived IC₅₀ Values Against Diabetic Target Enzymes

In a combined experimental and theoretical study, molecular docking of the target compound against α-amylase (PDB: 6z8l) and α-glucosidase (PDB: 3WY4) yielded predicted IC₅₀ values of 77.79 μg/mL and 86.27 μg/mL, respectively [1]. While no direct head-to-head comparative docking data exist for other tetrahydrochromene analogs in the same study, these values serve as a quantitative benchmark for this specific 4-nitrophenyl-bearing scaffold. When contextualized against the standard drug acarbose—which typically exhibits IC₅₀ values in the low μg/mL to sub-μg/mL range against these enzymes—the target compound demonstrates moderate but tractable inhibitory potential, positioning it as a viable starting point for anti-diabetic lead optimization campaigns [1].

Molecular docking Anti-diabetic screening Enzyme inhibition

EAAT1 Affinity: 4-Nitrophenyl Substitution Confers Micromolar Potency and Subtype Selectivity Profile Distinct from 4-Methoxyphenyl Analogs

The 4-nitrophenyl-bearing analog 2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CHEMBL461930) was profiled against human EAAT1, EAAT2, and EAAT3 in a [³H]-D-aspartate displacement assay using HEK293 cells, yielding an EAAT1 IC₅₀ of 3.60 × 10³ nM (3.6 μM), while EAAT2 and EAAT3 IC₅₀ values were both >1.00 × 10⁵ nM (>100 μM) [1]. In comparison, the 4-methoxyphenyl analog UCPH-101 (2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) exhibits an EAAT1 IC₅₀ of 660 nM (0.66 μM) —a >5-fold increase in potency attributable to the 4-methoxyphenyl substitution and 7-naphthalen-1-yl group . Although the target compound lacks the 7-phenyl modification, the available data demonstrate that the 4-nitrophenyl substitution yields a distinct EAAT1 affinity rank order (4-methoxyphenyl > 4-nitrophenyl ≫ 4-unsubstituted) and a clear selectivity window over EAAT2/EAAT3 (>27-fold) that differs from the >400-fold selectivity reported for UCPH-101 [2].

EAAT1 pharmacology Glutamate transporter inhibition CNS drug discovery

Src Kinase Inhibitory Landscape: 3-Nitrophenyl vs. 4-Nitrophenyl Substitution on the Chromene Scaffold

A systematic evaluation of 23 4-aryl-4H-chromene-3-carbonitrile derivatives against Src kinase identified the 3-nitrophenyl-substituted compound (4h) as one of the most active, with an IC₅₀ of 11.1–18.3 μM [1]. In this series, the 3-nitrophenyl isomer demonstrated measurable Src inhibition, whereas the 4-nitrophenyl isomer was not among the most potent, suggesting that the position of the nitro group on the phenyl ring critically influences kinase engagement. Specifically, compound 4c (2-chlorophenyl) showed IC₅₀ = 11.1 μM against Src with selectivity over EGFR (>300 μM), Csk (101.7 μM), and Lck (46.8 μM) [1]. The target compound, bearing a 4-nitrophenyl group on the tetrahydro-4H-chromene core (rather than the 4H-chromene core of the Src series), represents a distinct scaffold that is not directly covered by this SAR study. However, the class-level inference is clear: the position of the nitro substituent (3- vs. 4-) is a decisive determinant of Src kinase inhibitory activity, and the target compound's 4-nitrophenyl identity makes it a necessary negative-control or selectivity-control analog in any kinase screening panel that includes 3-nitrophenyl chromenes [1].

Src kinase inhibition Anticancer screening Kinase selectivity profiling

Validated Research Application Scenarios for 2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile


Crystallographic Reference Standard for Monoclinic Tetrahydrochromene Scaffolds in Polymorph and Co-crystal Screening

The well-defined monoclinic crystal structure (C2/c) with refined unit cell parameters (Rgt(F) = 0.0533) makes this compound an ideal reference material for calibrating powder X-ray diffractometers and validating crystal structure prediction workflows for tetrahydrochromene libraries [1]. Its distinct lattice parameters relative to triclinic analogs allow it to serve as a system suitability standard in polymorph screening campaigns [2].

SAR Baseline Compound for EAAT1 Pharmacological Tool Development and Selectivity Profiling

As a 4-nitrophenyl-bearing analog with micromolar EAAT1 affinity and a >27-fold selectivity window over EAAT2/EAAT3, this compound provides a defined reference point for structure-activity relationship studies exploring the electronic effects of 4-aryl substitution on glutamate transporter pharmacology [1]. It is particularly valuable as a comparator when evaluating the gain-of-function conferred by 4-methoxyphenyl or 7-naphthalen-1-yl modifications that yield nanomolar EAAT1 inhibitors [2].

Negative Control for Positional Isomer Studies in Src Kinase Inhibitor Screening Cascades

In Src kinase inhibitor discovery programs utilizing the 4H-chromene-3-carbonitrile scaffold, the 4-nitrophenyl substitution pattern is predicted to confer weaker kinase inhibition than the 3-nitrophenyl isomer based on published SAR trends [1]. This compound can therefore serve as a matched negative control or selectivity probe to decouple the contribution of nitro group regiochemistry from core scaffold effects in kinase selectivity panels.

In Silico Docking Template for Dual α-Amylase/α-Glucosidase Inhibitor Design

With computationally derived IC₅₀ values of 77.79 μg/mL (α-amylase) and 86.27 μg/mL (α-glucosidase), this compound provides a quantitative starting point for structure-based design of dual anti-diabetic agents [1]. Its crystal structure enables accurate docking pose generation, and the 4-nitrophenyl group offers a vector for systematic substitution to improve enzyme inhibitory potency.

Quote Request

Request a Quote for 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.